6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(24-20)26-12-10-25(11-13-26)22(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQAAHBRQVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
Piperazine ring formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base.
Coupling with naphthalene: The final step involves coupling the piperazine derivative with naphthalen-2-ylmethanone under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
Research indicates that 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibits a range of biological activities:
- Anticancer Properties : Several studies have shown that compounds with similar structures possess significant anticancer activity. For instance, benzothiazole derivatives have been linked to antiproliferative effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells .
- Antimicrobial Effects : The compound's structure allows for interaction with microbial targets, potentially leading to antimicrobial activity. Research on related benzothiazole-piperazine hybrids has demonstrated moderate to potent activity against bacterial strains such as E. coli and S. aureus .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .
Anticancer Screening
A study conducted on novel benzothiazole-piperazine hybrids demonstrated that compounds similar to this compound showed varying degrees of inhibition against selected cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | HCT116 | 10.0 |
| Compound C | Caco2 | 7.5 |
These results indicate that structural modifications can significantly enhance anticancer activity .
Antimicrobial Activity
In another study focusing on antimicrobial properties, several synthesized benzothiazole derivatives were tested against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
The presence of the benzothiazole and piperazine structures was found to enhance antimicrobial efficacy significantly .
Mechanism of Action
The exact mechanism of action of 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a similar aromatic structure but differs in its functional groups.
4-Chloromethcathinone: Another compound with a similar aromatic core but different substituents.
Uniqueness
What sets 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of the benzo[d]thiazole, piperazine, and naphthalene moieties
Biological Activity
6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound recognized for its potential biological activities, particularly in the realm of pharmacology. Its structure incorporates a benzothiazole core with a methoxy group and a piperazine moiety linked to a naphthalene-derived carbonyl group, which enhances its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is and it features several functional groups that contribute to its bioactivity. The unique substitution pattern of the methoxy and naphthalene carbonyl groups is believed to play a significant role in modulating its pharmacological effects.
Research indicates that compounds with similar structural frameworks often exhibit interactions with specific enzymes and receptors. This can lead to modulation of their activity, suggesting that this compound may have effects on pathways involved in cancer progression and other diseases.
Anticancer Activity
A review of benzothiazole derivatives highlights their potential as anticancer agents. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, lung, colon, and breast cancers. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy enhances anticancer activity through increased binding affinity to target proteins involved in tumor growth and survival pathways .
Case Studies
- Antiproliferative Effects : In vitro studies have shown that similar benzothiazole derivatives exhibit IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent antiproliferative effects. For example, one derivative demonstrated an IC50 value of less than 10 µM against human-derived DU-145 prostate cancer cells .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact primarily through hydrophobic contacts with target proteins, which is essential for their anticancer efficacy .
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have been investigated for various other biological activities:
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Neuroprotective Effects : Certain thiazole derivatives have shown promise in neuroprotection studies, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,6-Difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole | Difluoro groups and methoxynaphthalene | Anticancer properties |
| 6-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethylpurine | Combines purine with benzothiazole | Antimicrobial effects |
| 4-(6-methoxybenzothiazol-2-yloxy)-N,N-dimethylbenzamide | Benzamide derivative with benzothiazole | Potential CNS activity |
Q & A
Q. What synthetic strategies are employed for the preparation of 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 2-amino-5-methoxy-benzenethiol with a carboxylic acid derivative (e.g., naphthalene-2-carbonyl chloride) in ionic liquids like [bmim]BF₄ under thermal conditions (100°C) to form the benzothiazole core .
- Step 2 : Piperazine coupling via nucleophilic substitution or amide bond formation. For example, the naphthalene-2-carbonyl group is introduced to the piperazine ring using coupling agents like EDCI/HOBt in anhydrous DMF .
- Validation : Reaction progress is monitored by TLC, and purity is confirmed via HPLC using C18 columns with acetonitrile/water gradients .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm), benzothiazole protons (δ 7.2–8.5 ppm), and naphthalene aromatic protons (δ 7.5–8.3 ppm) .
- IR Spectroscopy : Peaks for C=O (1650–1700 cm⁻¹), C-S (620–680 cm⁻¹), and N-H (3300–3500 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches calculated vs. experimental values (C, H, N, S) within ±0.4% .
Advanced Research Questions
Q. How is the antiproliferative activity of this compound evaluated in vitro?
- Cell Lines : Screened against human cancer lines (e.g., MCF-7, HeLa) using the MTT assay. IC₅₀ values are calculated after 48–72 hours of exposure .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Key Finding : Derivatives with electron-withdrawing groups on the benzothiazole ring show enhanced activity (e.g., IC₅₀ < 10 µM in MCF-7) .
Q. What methodologies assess its anti-HIV-1/2 activity?
- Viral Inhibition Assays : HIV-1 IIIB and HIV-2 ROD strains are cultured in MT-4 cells. Activity is measured via p24 antigen ELISA or syncytium formation reduction .
- EC₅₀ Determination : Dose-response curves identify effective concentrations (e.g., EC₅₀ = 0.8–2.5 µM for potent analogs) .
- Selectivity Index (SI) : Ratio of cytotoxic (CC₅₀) to effective (EC₅₀) concentrations; SI >10 indicates therapeutic potential .
Q. How do structural modifications influence its pharmacological profile?
- Piperazine Substitutions : Naphthalene-2-carbonyl enhances lipophilicity and target binding compared to smaller acyl groups (e.g., acetyl) .
- Benzothiazole Modifications : Methoxy groups at position 6 improve solubility without compromising activity, while nitro or cyano groups at position 2 increase anti-inflammatory effects .
- SAR Trends : Bulky aromatic groups on piperazine correlate with higher antiproliferative activity but may reduce bioavailability .
Q. What challenges arise in analytical method development for this compound?
- HPLC Optimization : Use reverse-phase columns (C18) with mobile phases like methanol:buffer (pH 3.0) to resolve polar degradation products .
- Impurity Profiling : LC-MS identifies hydrolytic byproducts (e.g., free piperazine or naphthalene fragments) under accelerated stability conditions (40°C/75% RH) .
- Validation Parameters : Linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (0.1–0.5 µg/mL) per ICH guidelines .
Q. How is stability evaluated in preclinical formulations?
- Forced Degradation Studies : Expose to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify labile sites .
- Solution Stability : Assess solubility in DMSO (>10 mM) and PBS (pH 7.4, <0.1 mg/mL) using UV-Vis spectrophotometry. Precipitation is monitored over 24 hours .
- Solid-State Stability : DSC/TGA analyze melting points (~200–220°C) and hygroscopicity. Amorphous forms show faster degradation than crystalline polymorphs .
Data Contradiction Analysis
- Anti-Inflammatory vs. Antiproliferative Activity : While highlights anti-inflammatory potential via albumin denaturation inhibition, emphasizes antiproliferative effects. This divergence suggests context-dependent mechanisms (e.g., NF-κB vs. topoisomerase inhibition) .
- Solubility vs. Bioactivity : Hydrophobic naphthalene groups enhance target binding but reduce aqueous solubility, necessitating formulation optimization (e.g., nanoemulsions or cyclodextrin complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
